N'-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a hydrazide group, and an acetyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydrazide group and the acetyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of specialty chemicals and pharmaceuticals, where its unique structure and properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide include:
- 4-hydroxy-2-oxo-1-propyl-N’-undecanoyl-1,2-dihydro-3-quinolinecarbohydrazide
- 4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1-propyl-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
N’-acetyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
N'-acetyl-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-3-8-18-11-7-5-4-6-10(11)13(20)12(15(18)22)14(21)17-16-9(2)19/h4-7,20H,3,8H2,1-2H3,(H,16,19)(H,17,21) |
InChI Key |
IEYLIVHBUMAOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C)O |
Origin of Product |
United States |
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